molecular formula C5H6BrN3O2 B1328796 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole CAS No. 21117-52-2

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

Cat. No. B1328796
CAS RN: 21117-52-2
M. Wt: 220.02 g/mol
InChI Key: DDNLLYFCHCFJAZ-UHFFFAOYSA-N
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Description

The compound 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of bromo, methyl, and nitro substituents on the imidazole ring can significantly alter its chemical and physical properties, as well as its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of substituted 5-bromomethyl-4-nitroimidazoles, including 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, has been described as a two-step process involving an N-bromosuccinimide mediated radical bromination. This method is efficient for preparing precursors like 5-bromomethyl-4-nitroimidazole, which are useful for the development of hypoxia-selective prodrugs such as SN29966, an irreversible pan-ErbB inhibitor .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be significantly influenced by the substituents present on the ring. For instance, the crystal structure of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, shows that the substituents can affect the dihedral angles and the overall conformation of the molecule. Intermolecular interactions such as Br...N, S...O, and Br...Br contacts, as well as other weak interactions, play a role in the solid-state structure of these compounds .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be explored through various chemical reactions. For example, the nitrosation and bromination of 6-(2'-furyl)imidazo[2,1-b]thiazole and its derivatives have been studied, with the structures of the products being characterized by spectroscopic methods . Additionally, nucleophilic substitution reactions have been performed on 2,4-dibromo-1-methyl-5-nitro-imidazole to yield compounds such as 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the vibrational properties of related compounds like 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Computational methods have provided insights into the optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and NBO analysis. The hyperpolarizability and molecular electrostatic potential (MEP) have also been studied to understand the chemical reactivity and interaction sites of these molecules .

Scientific Research Applications

Reactions with Amino Acids

Research by Kochergin et al. (1999) explored the reactions of 5-bromo-1,2-dimethyl-4-nitroimidazoles with amino acids. This study led to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, and their esters, highlighting its potential in the synthesis of novel compounds (Kochergin et al., 1999).

Nucleophilic Displacements

Kulkarni et al. (1987) reported on the nucleophilic displacement reactions of bromo- and iodo-imidazoles, which are activated by an adjacent nitro substituent. This research demonstrated various reactions, including with methoxide and cyanide, and revised some erroneous structures in the literature (Kulkarni et al., 1987).

Imidazol-5-yl Radicals as Reactive Intermediates

Bowman and Taylor (1990) studied the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions. Their research also proposed a mechanism for the release of nitrite in the mode of action of nitroimidazoles, which is significant for understanding the chemical behavior of these compounds (Bowman & Taylor, 1990).

Water Oxidation Catalysis

Wang et al. (2012) explored the use of ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This study showed the tunable activity of these complexes and provided insights into the structure-activity relationship, which can be useful in catalytic applications (Wang et al., 2012).

Halogen Bonding in Crystal Structures

Kubicki and Wagner (2007) investigated the crystal structures of imidazole derivatives, including 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole, and identified different modes of halogen bonding. This research is crucial for understanding the molecular interactions and crystal packing in these compounds (Kubicki & Wagner, 2007).

Preparation of Hypoxia-Selective Multikinase Inhibitor

Lu et al. (2013) described the synthesis of 5-bromomethyl-4-nitroimidazoles, which are used as precursors for hypoxia-selective prodrugs. This application is significant in the fieldof medicinal chemistry, especially for developing targeted cancer therapies (Lu et al., 2013).

pH-Sensitive Spin Probes

Kirilyuk et al. (2005) explored the synthesis of a series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, which exhibit pH-sensitive electron paramagnetic resonance (EPR) spectra. These compounds could be useful for biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).

Organic Precursor for ZnO Nanoparticles

Padhy et al. (2010) reported on the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles starting from 1,2-diketones, proposing these imidazole derivatives as organic precursors for the synthesis of zinc oxide nanoparticles. This indicates potential applications in nanotechnology and materials science (Padhy et al., 2010).

Synthesis of pH-Sensitive Spin Probes

Another study by Kirilyuk et al. (2003) focused on the synthesis of pH-sensitive spin probes using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. These probes could be valuable for monitoring pH changes in various chemical and biological systems (Kirilyuk et al., 2003).

Alkylation Studies

Rao et al. (1994) conducted a study on the regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. Their findings about temperature effects on the formation of different isomers contribute to the understanding of chemical reactivity and selectivity in synthetic chemistry (Rao et al., 1994).

Reactivity of Imidazole Derivatives

Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through experimental and computational approaches. This study provides insights into the reactivity and interaction properties of these compounds, which can be useful in various chemical applications (Hossain et al., 2018).

Safety And Hazards

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole causes severe skin burns and eye damage . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, more research and development can be expected in this area.

properties

IUPAC Name

5-bromo-1,2-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNLLYFCHCFJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175344
Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole

CAS RN

21117-52-2
Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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Record name 5-Bromo-1,2-dimethyl-4-nitroimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Rossi, G Angelici, G Casotti… - … Synthesis & Catalysis, 2019 - Wiley Online Library
Tetrasubstituted 1H‐imidazoles are a large family of heteroarene derivatives that are known to include natural products isolated from marine sponges and synthetic compounds …
Number of citations: 50 onlinelibrary.wiley.com

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